Structural Differentiation: Biphenyl vs. Monophenyl Benzamide Core
The target compound features a 4-phenylbenzamide motif, whereas the closest commercial analog N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922951-12-0) bears an unsubstituted benzamide. This difference adds a second aromatic ring, increases molecular weight from 294.35 to 370.45 g·mol⁻¹, and introduces a biphenyl unit that can engage in additional hydrophobic and π‑stacking interactions within protein binding sites. While no head‑to‑head bioassay comparison is publicly available, the biphenyl group is a well‑validated pharmacophore element in kinase and GPCR ligands [1].
| Evidence Dimension | Molecular structure (presence of biphenyl moiety) |
|---|---|
| Target Compound Data | 4-phenylbenzamide; MW 370.45; C24H22N2O2 |
| Comparator Or Baseline | N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922951-12-0); MW 294.35; C18H18N2O2 |
| Quantified Difference | Additional phenyl ring (MW +76.10) |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
Procurement of the biphenyl analog is essential for SAR studies because the added aromatic ring cannot be mimicked by monophenyl derivatives and may confer distinct target selectivity.
- [1] US Patent US6992103B2. Benzamide derivatives, processes for their preparation, and their pharmaceutical use. 2006 Jan 31. View Source
